molecular formula C14H20N2O3S B11624642 (2-Allylsulfanyl-4-hydroxy-6-methyl-pyrimidin-5-yl)-acetic acid butyl ester

(2-Allylsulfanyl-4-hydroxy-6-methyl-pyrimidin-5-yl)-acetic acid butyl ester

Cat. No.: B11624642
M. Wt: 296.39 g/mol
InChI Key: CYLQZYZMPQQEQL-UHFFFAOYSA-N
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Description

“(2-Allylsulfanyl-4-hydroxy-6-methyl-pyrimidin-5-yl)-acetic acid butyl ester” is a chemical compound with a complex structure. It belongs to the class of pyrimidine derivatives and exhibits interesting properties due to its unique substitution pattern. The compound’s systematic name reflects its structure, emphasizing the allylsulfanyl group, hydroxy group, and ester functionality.

Preparation Methods

Synthetic Routes

Several synthetic routes exist for the preparation of this compound. Here are two common approaches:

  • Alkylation of Pyrimidine Precursor:

    • Start with a pyrimidine precursor (e.g., 2,4-dihydroxypyrimidine).
    • Allylate the pyrimidine ring using allyl bromide or allyl chloride.
    • Introduce the sulfanyl group (thiol) using a suitable reagent (e.g., sodium sulfide).
    • Finally, esterify the carboxylic acid group with butyl alcohol.
    • Reaction conditions and reagents may vary depending on the specific synthetic pathway.
  • Multistep Synthesis from Simple Building Blocks:

    • Begin with commercially available starting materials (e.g., methyl acetoacetate).
    • Construct the pyrimidine ring through cyclization reactions.
    • Introduce the allylsulfanyl group and hydroxy group sequentially.
    • Complete the synthesis by esterifying the carboxylic acid with butyl alcohol.

Industrial Production

The industrial production of this compound involves scaling up the most efficient synthetic route. Optimization of reaction conditions, purification methods, and yield enhancement are critical for large-scale production.

Chemical Reactions Analysis

Reactivity

The compound can undergo various chemical reactions:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.

    Reduction: Reduction of the carbonyl group or the allylsulfanyl group.

    Substitution: Nucleophilic substitution at the allylsulfanyl or hydroxy position.

    Ester Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions.

Common Reagents and Major Products

    Oxidation: Use oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent. Major products include ketones or aldehydes.

    Reduction: Employ reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). Reduction of the carbonyl group yields alcohols.

    Substitution: Nucleophiles (e.g., thiols, amines) can replace the allylsulfanyl or hydroxy group.

    Ester Hydrolysis: Acidic or basic hydrolysis yields the corresponding carboxylic acid and alcohol.

Scientific Research Applications

This compound finds applications in various fields:

    Medicinal Chemistry: Investigated as a potential drug candidate due to its unique structure and potential biological activity.

    Agriculture: Used in plant protection or growth regulation.

    Materials Science: May serve as a precursor for functional materials.

Mechanism of Action

The exact mechanism of action remains an active area of research. Potential molecular targets and pathways involve interactions with enzymes, receptors, or cellular signaling pathways.

Comparison with Similar Compounds

While there are no direct analogs, compounds with similar functional groups (e.g., allylsulfanyl, hydroxy, and ester) exhibit distinct properties. Notable examples include :

    (2-Allylsulfanyl-4-hydroxy-pyrimidin-5-yl)-acetic acid: Lacks the methyl substitution but shares some reactivity patterns.

    (2-Allylsulfanyl-4-hydroxy-6-methyl-pyrimidin-5-yl)-propionic acid: Differs in the ester moiety (propionic acid instead of butyl ester).

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Properties

Molecular Formula

C14H20N2O3S

Molecular Weight

296.39 g/mol

IUPAC Name

butyl 2-(4-methyl-6-oxo-2-prop-2-enylsulfanyl-1H-pyrimidin-5-yl)acetate

InChI

InChI=1S/C14H20N2O3S/c1-4-6-7-19-12(17)9-11-10(3)15-14(16-13(11)18)20-8-5-2/h5H,2,4,6-9H2,1,3H3,(H,15,16,18)

InChI Key

CYLQZYZMPQQEQL-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CC1=C(N=C(NC1=O)SCC=C)C

Origin of Product

United States

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